Cas no 886142-90-1 (7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
886142-90-1 structure
商品名:7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS番号:886142-90-1
MF:C21H12ClN3O3
メガワット:389.791283607483
CID:6387957
PubChem ID:4910968

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質

名前と識別子

    • 7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • F3227-0067
    • AKOS016185110
    • SR-01000918270
    • SR-01000918270-1
    • 886142-90-1
    • 7-chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
    • 7-chloro-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • Z355444698
    • VU0605844-1
    • AKOS002311560
    • [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-chloro-1,2-dihydro-1,2-di-2-pyridinyl-
    • インチ: 1S/C21H12ClN3O3/c22-12-7-8-15-13(11-12)19(26)17-18(14-5-1-3-9-23-14)25(21(27)20(17)28-15)16-6-2-4-10-24-16/h1-11,18H
    • InChIKey: SLUSCSWBPKHDRQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=CC=C2)C(C2=NC=CC=C2)C2C(=O)C3=CC(Cl)=CC=C3OC=2C1=O

計算された属性

  • せいみつぶんしりょう: 389.0567189g/mol
  • どういたいしつりょう: 389.0567189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 696
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 72.4Ų

じっけんとくせい

  • 密度みつど: 1.55±0.1 g/cm3(Predicted)
  • ふってん: 588.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 3.86±0.19(Predicted)

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3227-0067-1mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3227-0067-20μmol
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3227-0067-5mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3227-0067-40mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3227-0067-75mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3227-0067-2mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3227-0067-15mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3227-0067-3mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3227-0067-30mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3227-0067-50mg
7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
886142-90-1 90%+
50mg
$160.0 2023-04-26

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 886142-90-1 and Product Name: 7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

The compound with the CAS number 886142-90-1 and the product name 7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including chlorine and pyridinyl moieties, makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent research in the domain of heterocyclic compounds has highlighted the importance of chromeno[2,3-c]pyrrole derivatives in the design of novel therapeutic agents. The compound in question features a fused ring system that combines a chromeno core with a pyrrole moiety, creating a unique structural framework. This configuration has been shown to exhibit promising pharmacological properties, particularly in the context of anticancer and anti-inflammatory applications. The 7-chloro substituent at the 7-position of the chromeno ring enhances its reactivity and binding affinity towards biological targets.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation and signal transduction. By targeting specific kinases, such as EGFR (epidermal growth factor receptor) or JAK (Janus kinase), this compound may offer a novel approach to treating cancers and inflammatory diseases. Preliminary studies have demonstrated that derivatives of 7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exhibit inhibitory activity against these kinases with high selectivity.

The bis(pyridin-2-yl) groups attached at the 1 and 2 positions of the chromeno ring further enhance its pharmacological profile. Pyridine derivatives are well-known for their ability to interact with metal ions and biological macromolecules. In this context, the pyridinyl moieties in the compound can serve as coordination sites for metal ions or as anchors for binding to protein targets. This dual functionality makes it an attractive candidate for developing multitargeted therapeutics.

Moreover, the compound's structural features align well with current trends in drug design towards molecular entities that exhibit polypharmacicity. Polypharmacic compounds are designed to interact with multiple targets simultaneously, which can lead to synergistic therapeutic effects and reduced side effects. The 7-chloro group and the bis(pyridin-2-yl) moiety contribute to this polypharmacic nature by enabling interactions with various biological receptors and enzymes.

In vitro studies have revealed that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance, it has shown potent activity against breast cancer cells (MCF-7), prostate cancer cells (PC3), and lung cancer cells (A549). The mechanism of action appears to involve inhibition of key signaling pathways involved in tumor growth and survival. Additionally, the compound has been found to induce apoptosis in cancer cells without causing significant toxicity to normal cells.

The anti-inflammatory properties of this compound have also been explored. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By modulating inflammatory pathways such as NF-κB (nuclear factor kappa B), this compound may offer a therapeutic benefit in conditions characterized by excessive inflammation. Early studies suggest that it can suppress the production of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the chromeno[2,3-c]pyrrole core followed by functional group transformations such as chlorination and pyridine coupling. Advances in synthetic methodologies have enabled more efficient preparation of complex heterocyclic compounds like this one.

Future research directions include further exploration of its pharmacological profile through preclinical studies in animal models. These studies will provide valuable insights into its efficacy and safety profiles before human clinical trials can be initiated. Additionally, computational modeling techniques such as molecular docking can be employed to predict binding interactions between this compound and biological targets.

The development of new pharmaceuticals relies heavily on innovative molecular design principles that leverage structural diversity for enhanced biological activity. The unique architecture of 7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exemplifies how combining different heterocyclic systems can yield compounds with novel properties worthy of further investigation.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司